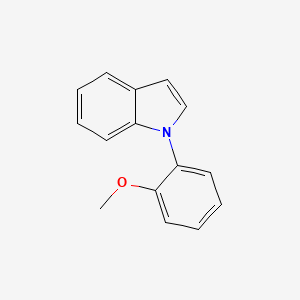

N-(2-Methoxyphenyl)indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13NO |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

1-(2-methoxyphenyl)indole |

InChI |

InChI=1S/C15H13NO/c1-17-15-9-5-4-8-14(15)16-11-10-12-6-2-3-7-13(12)16/h2-11H,1H3 |

InChI Key |

XZDGCUCMNGPRSZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2C=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Methoxyphenyl Indole and Analogues

N-Arylation Strategies for Indole (B1671886) Systems

The direct N-arylation of the indole nucleus represents one of the most straightforward approaches to synthesizing N-aryl indoles. This has been achieved with considerable success through the use of transition metal catalysis.

Transition Metal-Catalyzed N-Arylation Approaches

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds. Palladium and copper-based catalytic systems are the most extensively studied for the N-arylation of indoles. mdpi.comnih.gov These reactions, often named after their developers, such as the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed), have been refined to be applicable to a wide range of substrates, including substituted indoles and aryl halides. mdpi.comnih.gov

For the synthesis of a molecule like N-(2-Methoxyphenyl)indole, a typical approach would involve the coupling of indole with a 2-methoxyphenyl halide (e.g., 2-bromoanisole (B166433) or 2-iodoanisole). The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. For instance, palladium catalysts are often used in conjunction with bulky, electron-rich phosphine (B1218219) ligands. mdpi.com Copper-catalyzed systems, which are often more economical, may require higher reaction temperatures but have seen significant improvements with the development of new ligands, such as diamines and amino acids. wits.ac.za

Recent advancements have also explored the use of other transition metals and have focused on developing more sustainable and efficient catalytic systems. This includes the use of nanoparticle catalysts and reactions that can be performed under milder conditions. mdpi.com

Table 1: Comparison of Palladium and Copper-Catalyzed N-Arylation of Indoles

| Feature | Palladium-Catalyzed (e.g., Buchwald-Hartwig) | Copper-Catalyzed (e.g., Ullmann) |

|---|---|---|

| Catalyst | Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper salts or oxides (e.g., CuI, Cu₂O, CuO) |

| Ligands | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Diamines, 1,10-phenanthroline, amino acids (e.g., L-proline) |

| Aryl Halide Reactivity | I > Br > Cl > F | I > Br >> Cl |

| Reaction Temperature | Generally lower (can be room temperature to 120 °C) | Often higher (typically >100 °C) |

| Functional Group Tolerance | Generally very high | Can be sensitive to certain functional groups |

| Cost | Higher due to palladium | More economical |

Copper-Catalyzed N-Alkylation of Indoles by N-Tosylhydrazones (Relevant for N-substituted indoles)

While the primary focus of this methodology is N-alkylation, the principles are pertinent to the broader context of forming N-substituted indoles. A notable method involves the copper-catalyzed reductive cross-coupling of N-tosylhydrazones with indoles. rsc.orgrsc.org This reaction proceeds in the presence of a copper iodide catalyst, a phosphine ligand such as tri(p-tolyl)phosphine, and a base like potassium hydroxide. rsc.orgresearchgate.net

The proposed mechanism suggests that the N-tosylhydrazone decomposes in the presence of a base to form a diazo compound. rsc.org This diazo species then reacts with the copper(I) catalyst to generate a copper-carbene intermediate. rsc.org Concurrently, the indole is deprotonated by the base and coordinates with the copper center. The subsequent reaction between the copper-carbene and the indole complex leads to the formation of the N-substituted indole. rsc.org This method provides a pathway to a variety of N-alkylated indoles in moderate to good yields and demonstrates the versatility of copper catalysis in indole functionalization. rsc.orgrsc.org

Mechanochemical Indole Synthesis Approaches (Relevant for N-acetanilides leading to indoles)

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. nih.govmdpi.com In the context of indole synthesis, mechanochemical methods have been applied to the rhodium-catalyzed oxidative coupling of acetanilides with alkynes. rsc.org This solvent-free approach allows for the construction of the indole ring system.

In a typical procedure, an acetanilide (B955) (such as N-(2-methoxyphenyl)acetamide), an alkyne, a rhodium catalyst (e.g., [Cp*Rh(MeCN)₃][SbF₆]₂), and a copper(II) acetate (B1210297) co-catalyst are subjected to ball milling. rsc.org This process has been shown to produce substituted indoles. The use of mechanochemistry can lead to different product selectivities and yields compared to solution-phase reactions and often results in shorter reaction times and easier product isolation. nih.govmdpi.combeilstein-journals.org The synthesis of N-substituted indole-3-carboxaldehyde (B46971) oximes has also been successfully achieved through a mechanochemical approach, highlighting the growing applicability of this technique in heterocyclic chemistry. nih.govmdpi.comresearchgate.net

Fischer Indole Synthesis Variants for Methoxy-Substituted Indoles

The Fischer indole synthesis is a classic and widely used method for preparing indoles, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.govchim.it When applied to methoxy-substituted phenylhydrazones, the reaction can exhibit interesting regiochemical outcomes.

For instance, the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone can lead to the formation of both the expected ethyl 7-methoxyindole-2-carboxylate and an "abnormal" product, ethyl 6-chloroindole-2-carboxylate, when conducted in the presence of HCl/EtOH. nih.gov This abnormal product arises from cyclization occurring on the same side as the methoxy (B1213986) group. The regioselectivity of the cyclization is influenced by the nature and position of the substituents on the phenylhydrazone ring. nih.govacs.org The synthesis of methoxy-activated indoles is a key strategy for creating diverse indole derivatives, and the Fischer, Bischler, and Hemetsberger indole synthesis methods are among the most common strategies employed. chim.it

Table 2: Products from Fischer Indole Synthesis of Ethyl Pyruvate 2-Methoxyphenylhydrazone with HCl/EtOH

| Product Name | Structure | Type |

|---|---|---|

| Ethyl 7-methoxyindole-2-carboxylate | Normal | |

| Ethyl 6-chloroindole-2-carboxylate | Abnormal |

Synthesis of N-Aryl Indole Derivatives via Functionalization Reactions

The synthesis of functionalized N-aryl indoles can also be achieved through cascade reactions. A notable example is the cesium carbonate-promoted cascade benzannulation reaction of allenic ketones with indoles. rsc.org This transition-metal-free method allows for the construction of functionalized N-arylindole derivatives with high atom economy. The reaction is tolerant of various substituents on the indole ring, including methyl, methoxy, and halogen groups. rsc.org

Another approach to functionalized N-aryl indoles is through the domino reaction of N-aryl amides with ethyl diazoacetate, mediated by trifluoromethanesulfonic anhydride. organic-chemistry.org This method provides access to a range of substituted indoles. Furthermore, the direct functionalization of a pre-formed N-aryl indole scaffold, such as N-(2-methoxyphenyl)indole, at various positions on the indole ring (e.g., C2, C3) can be achieved through cross-dehydrogenative coupling (CDC) reactions. chim.it These reactions allow for the introduction of aryl, alkyl, or other functional groups. chim.itsci-hub.se

Electrophilic Aromatic Substitution on the Indole Core

Electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation on N-aryl indoles proceed readily. For instance, the Vilsmeier-Haack reaction, which introduces a formyl group at the C3 position, is a common transformation for this class of compounds. The conditions for these reactions are often milder than those required for less activated aromatic systems.

Regioselective Functionalization of N-Arylated Indoles

Achieving regioselectivity in the functionalization of N-aryl indoles is a key challenge in their synthetic application. The electronic nature of the N-aryl group and the reaction conditions can be tuned to direct substitution to various positions on the indole core. While C3 remains the most electronically favored site for electrophilic attack, functionalization at C2 can be achieved through methods like directed metalation.

The ortho-methoxy group in N-(2-Methoxyphenyl)indole can play a significant role in directing reactions. It can act as a coordinating group for a metal catalyst, thereby directing substitution to a specific position, often C2, through a cyclometalation/deprotonation sequence. This directed lithiation followed by quenching with an electrophile is a powerful strategy for C2-functionalization.

Cross-Coupling Reactions Involving N-(2-Methoxyphenyl)indole Scaffolds

Palladium-catalyzed cross-coupling reactions are indispensable tools for the elaboration of the N-(2-Methoxyphenyl)indole scaffold, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl linkages. N-(2-Methoxyphenyl)indole derivatives, particularly those bearing a halogen or triflate at a specific position on the indole ring or the N-aryl ring, can act as effective substrates in this reaction. For example, a bromo-substituted N-(2-Methoxyphenyl)indole can be coupled with a variety of boronic acids or esters to introduce new aryl or vinyl groups.

Conversely, boronic acid or ester derivatives of N-(2-Methoxyphenyl)indole can be prepared and subsequently coupled with aryl halides. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

Table 1: Examples of Suzuki-Miyaura Coupling with Indole Derivatives

| Substrate | Coupling Partner | Catalyst | Ligand | Base | Product |

| 3-Bromo-N-arylindole | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | 3-Phenyl-N-arylindole |

| N-Aryl-5-bromoindole | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | PPh3 | Na2CO3 | N-Aryl-5-(4-methoxyphenyl)indole |

The functionalization of indole-2-carbonitriles containing relevant moieties can be achieved through various cross-coupling reactions. For instance, N-aryl-indole-2-carbonitriles can be synthesized and subsequently used in Sonogashira, Stille, and Heck reactions.

The Sonogashira reaction allows for the introduction of an alkyne group, typically at a halogenated position of the indole. This is achieved by coupling a terminal alkyne with the halo-indole derivative in the presence of a palladium catalyst and a copper(I) co-catalyst.

The Stille coupling utilizes an organotin reagent to transfer an organic group to the indole scaffold. This reaction is known for its tolerance of a wide range of functional groups.

The Heck reaction involves the coupling of an unsaturated halide with an alkene. For N-(2-Methoxyphenyl)indole derivatives, this reaction can be used to introduce vinyl groups at various positions on the indole ring.

While this section specifically mentions N-H indoles, the principles are relevant to the synthesis of N-aryl indoles. The direct C-H arylation of indoles is a highly atom-economical method for forming C-C bonds. Palladium catalysts are commonly employed to activate the C-H bond at the C3 position of the indole, followed by coupling with an aryl bromide. This methodology provides a direct route to C3-arylated indoles, which can then be N-arylated to form compounds like N-(2-Methoxyphenyl)-3-arylindoles. The reaction often requires a directing group or proceeds based on the inherent reactivity of the C3-H bond.

C-N Axial Chirality Induction and Control in N-Aryl Indoles

The bond between the indole nitrogen and the aryl group can be subject to restricted rotation, leading to a form of atropisomerism known as C-N axial chirality. This is particularly prevalent when the aryl group has bulky ortho-substituents, as is the case with the 2-methoxyphenyl group in N-(2-Methoxyphenyl)indole. The steric hindrance between the ortho-substituent and the indole ring creates a significant energy barrier to rotation, allowing for the isolation of stable, non-interconverting atropisomers.

The control of this axial chirality is a significant area of research, with asymmetric synthesis methods being developed to favor the formation of one enantiomer over the other. This can be achieved through various strategies, including the use of chiral catalysts in the N-arylation step or the resolution of a racemic mixture of atropisomers. The resulting axially chiral N-aryl indoles are of great interest as chiral ligands in asymmetric catalysis and as scaffolds in medicinal chemistry.

Chemical Reactivity and Functionalization

Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation

A significant advancement in the synthesis of axially chiral N-aryl indoles involves the atroposelective amination of indoles, where a pre-existing chiral center on a reactant is used to induce the formation of a chiral axis in the product. This method of central-to-axial chirality transfer provides an efficient route to N-C atropisomeric indole (B1671886) derivatives.

Research has demonstrated a novel approach for the construction of the N-C chiral axis in N-aryl indole derivatives through the amination of amino acid derivatives at the C2 position of the indole. nih.govmdpi.com This strategy is noteworthy as it does not require a metal or an organic chiral catalyst, relying instead on the inherent chirality of an amino acid-based sulfonamide. mdpi.com

The process involves the coupling of N-arylindoles with chiral amino acid-based sulfonamides, mediated by a hypohalite, such as 5% sodium hypochlorite (B82951) (NaClO). mdpi.comresearchgate.net This reaction leads to the formation of 2-amido-N-arylindoles with a distinct N–C chiral axis. mdpi.com The steric hindrance provided by the N-phenyl group is a crucial factor in this transformation. mdpi.com

A study investigating the scope of this reaction utilized various substituted 1-(2-methoxyphenyl)-1H-indoles. The reaction was typically carried out with the indole, an amino acid, and sodium hypochlorite in dichloromethane (B109758) at room temperature for 24 hours. researchgate.net The results, including the diastereomeric ratio (d.r.), highlight the influence of substituents on the indole ring on the stereoselectivity of the amination.

The following table summarizes the results for the atroposelective amination of various 1-(2-methoxyphenyl)-1H-indoles.

Table 1: Atroposelective Amination of 1-(2-Methoxyphenyl)-1H-indoles Reaction conditions: indoles (0.2 mmol), amino acid (0.6 mmol), 5% NaClO (0.6 mmol), DCM (4 mL), rt, 24 h. researchgate.net

| Entry | R¹ | R² | Product | Yield (%) | d.r. |

| 1 | H | H | 2-amino-1-(2-methoxyphenyl)-1H-indole derivative | 85 | 1.5:1 |

| 2 | 5-Me | H | 2-amino-5-methyl-1-(2-methoxyphenyl)-1H-indole derivative | 83 | 1.5:1 |

| 3 | 5-F | H | 2-amino-5-fluoro-1-(2-methoxyphenyl)-1H-indole derivative | 86 | 1.5:1 |

| 4 | 5-Cl | H | 2-amino-5-chloro-1-(2-methoxyphenyl)-1H-indole derivative | 88 | 1.5:1 |

| 5 | 5-Br | H | 2-amino-5-bromo-1-(2-methoxyphenyl)-1H-indole derivative | 86 | 1.5:1 |

| 6 | 5-NO₂ | H | 2-amino-5-nitro-1-(2-methoxyphenyl)-1H-indole derivative | 75 | 2:1 |

| 7 | 4-Cl | H | 2-amino-4-chloro-1-(2-methoxyphenyl)-1H-indole derivative | 81 | 1.5:1 |

| 8 | 6-Cl | H | 2-amino-6-chloro-1-(2-methoxyphenyl)-1H-indole derivative | 85 | 1.5:1 |

| 9 | 7-Me | H | 2-amino-7-methyl-1-(2-methoxyphenyl)-1H-indole derivative | 80 | 1.5:1 |

| 10 | H | Me | 2-amino-3-methyl-1-(2-methoxyphenyl)-1H-indole derivative | 82 | 1.5:1 |

This methodology represents a practical and accessible protocol for synthesizing indole-based N-C atropisomers, which are valuable structures in medicinal chemistry and materials science. nih.govmdpi.com The ability to generate these complex chiral structures from readily available starting materials without the need for expensive or toxic catalysts is a significant advantage. mdpi.com

Spectroscopic and Structural Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and purity of N-(2-Methoxyphenyl)indole, offering a detailed view of its molecular framework.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure and conformational preferences of molecules in solution. For N-arylated indoles, ¹H and ¹³C NMR spectra provide characteristic signals that can be assigned to specific atoms within the molecule.

In a related compound, N-(3-methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide, the ¹H NMR spectrum in CDCl₃ showed distinct signals for the aromatic protons, the methoxy (B1213986) group, and the acetyl group. iucr.org The methoxy protons appeared as a singlet at 3.76 ppm, while the acetyl protons resonated at 2.04 ppm. iucr.org The aromatic protons displayed a complex pattern of multiplets between 6.61 and 8.06 ppm. iucr.org

The ¹³C NMR spectrum of the same compound provided further structural confirmation, with signals corresponding to the carbonyl carbon, the aromatic carbons, and the methoxy and acetyl carbons. iucr.org The chemical shifts are influenced by the electronic environment of each carbon atom. iucr.org Theoretical calculations using the Gauge-Including Atomic Orbital (GIAO) method can complement experimental data to provide more accurate assignments of NMR chemical shifts. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted N-Aryl Indole (B1671886) Derivative. Data sourced from a study on a related N-arylated indole derivative and may not represent exact values for N-(2-Methoxyphenyl)indole. iucr.org

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.61 - 8.06 | 110.4 - 160.4 |

| Methoxy Protons (OCH₃) | 3.76 | 55.4 |

| Acetyl Protons (CH₃) | 2.04 | 22.6 |

| Carbonyl Carbon (C=O) | - | 170.7 |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. In the analysis of indole derivatives, electron impact mass spectrometry (EI-MS) often reveals characteristic fragmentation pathways. scirp.org

For instance, in the mass spectrum of (2-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone, a positional isomer of related compounds, a major fragment ion is observed at m/z 354, corresponding to the loss of a hydroxyl radical from the molecular ion. researchgate.net Other significant fragment ions can appear at m/z 214, 186, and 144, which are characteristic of 1-pentyl-3-acylindoles. researchgate.net The fragmentation of the indole ring itself can lead to characteristic ions, such as the one at m/z 89, resulting from the loss of HCN. scirp.org The fragmentation patterns are crucial for distinguishing between positional isomers, as demonstrated in the analysis of JWH-250 and its isomers, where the relative abundance of ions like m/z 121 and 91 varies depending on the position of the methoxy group. wvu.edu

Tandem mass spectrometry (MS/MS) can further elucidate fragmentation pathways by isolating a precursor ion and analyzing its product ions. uab.edu This technique has been used to confirm that the m/z 91 fragment does not arise from the secondary fragmentation of the m/z 214 ion in certain synthetic cannabinoids. wvu.edu

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.

In N-(2-Methoxyphenyl)indole, characteristic IR absorption bands would be expected for the C-H bonds of the aromatic rings, the C-N bond, and the C-O bond of the methoxy group. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.org The C-N stretching absorption is generally found between 1382 and 1266 cm⁻¹. researchgate.net The C-O stretching of the methoxy group would also produce a characteristic band.

In a study of a related compound, N-(2-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide, a characteristic C=O stretching band was observed at approximately 1667 cm⁻¹. For indole derivatives with an N-H bond, a characteristic N-H stretching vibration is observed, which can be influenced by hydrogen bonding. mdpi.com The absence of a strong, broad O-H stretching band would confirm the absence of hydroxyl groups. The region between 1500 and 500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule as a whole. specac.com

Crystal Structure Analysis and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov

X-ray Diffraction Studies of N-Arylated Indoles

X-ray diffraction studies on N-arylated indoles reveal important structural details. For example, in the crystal structure of 1-(2-methoxyphenyl)-2-(1,2-dimethylindol-3-yl)-3,3,4,4,5,5-hexafluorocyclopent-1-ene, the compound crystallizes in the triclinic space group P1. researchgate.net The dihedral angles between the indole ring system and the N-aryl ring are a key structural parameter. In some N-arylated indoles, the sulfonyl-bound phenyl rings are nearly orthogonal to the indole ring systems. iucr.org

The precise bond lengths and angles determined by X-ray crystallography are crucial for understanding the geometry of the molecule. In N-unsubstituted isatins, a peculiar bond length alternation is observed compared to other indole derivatives. cambridge.org

N-H···π and C-H···O Hydrogen Bonding Networks

In the crystal packing of N-arylated indoles, various non-covalent interactions play a significant role. These include N-H···π and C-H···O hydrogen bonds, as well as π-π stacking interactions. nih.govnih.goviucr.org

In several indole derivatives, N-H···π interactions are the dominant intermolecular force, leading to the formation of chains or inversion dimers in the crystal lattice. nih.goviucr.org These interactions can be reinforced by weaker C-H···π interactions. nih.gov

π-π Stacking Interactions in Crystal Packing

The crystal packing of N-arylindoles is often influenced by π-π stacking interactions, which play a crucial role in the supramolecular assembly. In related N-sulfonylated indole derivatives, slipped π-π interactions between antiparallel indole systems have been observed. iucr.orgscienceopen.com For instance, in N-(3-methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide, these interactions are a specific feature of the crystal structure. iucr.orgscienceopen.com Similarly, in other indole derivatives, aromatic π–π stacking between the indole ring and a pendant phenyl ring contributes to the reinforcement of chain structures, with centroid-to-centroid distances around 3.76 Å.

Hirshfeld Surface Analysis for Intermolecular Contacts

In a study of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl) substituted indoles, Hirshfeld surface analysis confirmed that the primary contributions to the surface areas are associated with contacts involving hydrogen atoms. iucr.orgscienceopen.com For a related N-(4-bromo-3-methoxyphenyl) derivative, H···H contacts were found to be the most significant, with substantial contributions from C···H and O···H interactions as well. iucr.orgnih.govresearchgate.net

For N-(2-Methoxyphenyl)indole, a Hirshfeld surface analysis would be expected to reveal a significant percentage of H···H contacts, reflecting the abundance of hydrogen atoms on the molecular surface. The presence of the methoxy group would introduce O···H contacts, and the aromatic rings would contribute to C···H and potential C···C (π-π) interactions. The two-dimensional fingerprint plots derived from the Hirshfeld surface would provide a quantitative breakdown of these interactions, allowing for a detailed comparison with other N-arylindoles and elucidating the specific role of the 2-methoxy substitution on the intermolecular contact landscape.

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties and reactivity of organic compounds like N-(2-Methoxyphenyl)indole.

DFT calculations are instrumental in determining the optimized geometric structure of N-(2-Methoxyphenyl)indole, including bond lengths, bond angles, and dihedral angles. mdpi.commdpi.com Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used for such structural and vibrational analyses. openaccesspub.org From the optimized geometry, various molecular properties can be calculated.

Global reactivity descriptors, derived from the energies of frontier molecular orbitals, are used to predict the chemical reactivity of the molecule. These descriptors include chemical hardness (η), chemical potential (µ), and the global electrophilicity index (ω). nih.govmdpi.com A lower chemical hardness, for instance, suggests higher reactivity. nih.gov Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. openaccesspub.orgresearchgate.net The MEP provides a visual method for understanding the relative polarity and charge distribution across the molecule. researchgate.net

The electronic properties of N-(2-Methoxyphenyl)indole are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. niscpr.res.in

A small HOMO-LUMO gap indicates that a molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov This energy gap is also correlated with the electronic absorption spectra of the compound. DFT calculations allow for the precise determination of these orbital energies and the visualization of their spatial distribution, revealing the locations of electron density for donation and acceptance. openaccesspub.org For N-aryl indoles, the HOMO is typically localized on the electron-rich indole (B1671886) ring, while the LUMO may be distributed across the entire N-arylindole framework.

Table 1: Representative Calculated Electronic Properties for Aryl-Indole Systems Note: These are typical values for similar molecular systems and serve as an illustration of DFT-derived data.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.0 to 5.0 eV |

| η (Hardness) | Global Hardness ((ELUMO - EHOMO)/2) | 2.0 to 2.5 eV |

| ω (Electrophilicity) | Global Electrophilicity Index (μ²/2η) | 0.8 to 1.5 eV |

The rotation around the single bond connecting the indole nitrogen and the 2-methoxyphenyl ring in N-(2-Methoxyphenyl)indole is sterically hindered. This restricted rotation can give rise to atropisomers, which are stereoisomers resulting from hindered rotation about a single bond. nih.gov DFT is a key computational tool for studying this phenomenon by calculating the rotational energy barrier. growingscience.com

The process involves performing a series of constrained geometry optimizations where the dihedral angle defining the rotation between the two aromatic rings is fixed at various angles (e.g., from 0° to 180°). This generates a potential energy profile for the rotation. The energy difference between the lowest energy conformation (ground state) and the highest energy conformation (transition state) corresponds to the rotational barrier (ΔG‡). mdpi.com The magnitude of this barrier determines the stability and separability of the atropisomers at a given temperature. academie-sciences.fr

Table 2: Classification of Atropisomers Based on Rotational Energy Barriers Source: Adapted from literature classifications for atropisomeric compounds. academie-sciences.fr

| Class | Rotational Barrier (ΔG‡) | Half-life for Racemization | Characteristics |

|---|---|---|---|

| Class 1 | < 20 kcal/mol | Seconds to minutes | Freely interconverting at room temperature. |

| Class 2 | 20–28 kcal/mol | Hours to months | Separable but may racemize upon standing or heating. |

| Class 3 | > 28 kcal/mol | Years or longer | Configurationally stable and can be isolated as stable enantiomers. |

DFT calculations are crucial for elucidating the mechanisms of chemical reactions, including the synthesis of N-(2-Methoxyphenyl)indole. researchgate.net By modeling the reactants, intermediates, transition states (TS), and products, a complete energy profile of a reaction pathway can be constructed. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy are vital for understanding the reaction kinetics.

For instance, in the synthesis of N-arylindoles via cross-coupling reactions (e.g., Buchwald-Hartwig or Ullmann reactions), DFT can be used to model the key steps like oxidative addition, ligand exchange, and reductive elimination. nih.gov The calculated activation energy (the energy difference between the transition state and the reactants) determines the rate of the reaction. Comparing the activation energies of different possible pathways allows researchers to predict the most favorable reaction mechanism. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are computational methods for analyzing the physical movements of atoms and molecules over time. MD provides insights into the dynamic behavior and conformational flexibility of N-(2-Methoxyphenyl)indole, complementing the static picture provided by DFT.

While DFT can identify stable energy minima and transition states, MD simulations reveal how N-(2-Methoxyphenyl)indole explores its conformational landscape under thermal fluctuations. mdpi.com An MD simulation calculates the trajectory of the molecule over a period of time by solving Newton's equations of motion for the system. mdpi.com

For N-(2-Methoxyphenyl)indole, a key dynamic feature is the rotation around the C-N bond linking the two aromatic systems. An MD simulation can track the dihedral angle between the indole and methoxyphenyl rings over time, showing the preferred orientations and the frequency of transitions between different conformational states. nih.govmdpi.com This analysis helps to understand the molecule's flexibility, its average shape in solution, and how its conformation might change upon interacting with other molecules or biological targets. nih.gov

Ligand-Target Interaction Mechanisms (non-clinical, e.g., enzyme inhibition, corrosion inhibition)

The N-(2-Methoxyphenyl)indole scaffold is a key structural motif in various compounds designed for specific non-clinical interactions with biological and non-biological targets. The mechanisms of these interactions are primarily explored through studies on enzyme inhibition and corrosion inhibition, where the electronic and structural properties of the methoxyphenyl and indole rings play a crucial role.

Enzyme Inhibition

Derivatives of N-(2-Methoxyphenyl)indole have been investigated as inhibitors of several enzymes, demonstrating diverse mechanisms of action. The interaction is often dictated by the specific positioning of the methoxyphenyl group within the enzyme's binding pocket.

In studies on arachidonate (B1239269) 15-lipoxygenase (ALOX15), an enzyme implicated in inflammatory processes, the 2-arylindole scaffold with a methoxy (B1213986) group is considered an "allosteric determinant" for selective inhibition. mdpi.com The position of the methoxy group within the binding cavity is critical; its placement can influence the stability of the binding pose and block access to key amino acid residues like Arg403 and Arg599. mdpi.com For instance, in one binding mode, the methoxyphenyl group of an inhibitor is located in a part of the cavity defined by helices α2 and α18, which is crucial for its inhibitory effect. mdpi.com

Other research has identified that indole derivatives bearing a methoxyphenyl moiety can act as potent inhibitors of tubulin polymerization, a target for anticancer agents. nih.gov The most active derivative in one study, 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole, was found to bind to the colchicine (B1669291) site on tubulin, disrupting microtubule assembly and leading to the condensation of microtubules around the nucleus. nih.gov This highlights the ability of the methoxyphenyl-indole structure to interfere with protein-protein interactions essential for cytoskeleton formation.

Furthermore, an ortho-methoxy aniline-containing compound demonstrated potent inhibition of the kinase CSNK2A. Co-crystal structures revealed that the inhibitor binds within the ATP-binding pocket, with the three rings of the molecule adopting a co-planar conformation, a common feature for CSNK2A inhibitors. nih.gov

Corrosion Inhibition

Compounds containing the methoxyphenyl-indole structure have shown significant efficacy as corrosion inhibitors for metals in acidic environments. The mechanism involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective layer that impedes the corrosive process.

A study on 3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indole-2-one demonstrated its effectiveness in protecting mild steel in a 0.1 N HCl solution. researchgate.net The inhibitor functions by adsorbing onto the steel surface, a process that was found to follow the Langmuir adsorption isotherm. researchgate.net This adsorption involves both physical (physisorption) and chemical (chemisorption) interactions between the inhibitor molecule and the metal. researchgate.net

Potentiodynamic polarization studies revealed that this type of inhibitor behaves as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, with a predominant effect on the anodic reaction. researchgate.net The inhibition efficiency increases with the concentration of the inhibitor. researchgate.net

| Inhibitor Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|

| 600 ppm | 92.10% | researchgate.net |

In Silico Docking Studies for Molecular Recognition (non-clinical)

In silico molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a specific target molecule. Numerous docking studies have been performed on derivatives containing the N-(2-Methoxyphenyl)indole scaffold to elucidate their binding modes with various non-clinical targets, including enzymes relevant to microbial infections and neurodegenerative diseases.

These studies reveal that the N-(2-Methoxyphenyl)indole moiety can effectively fit into the active sites of target proteins, forming key interactions that are responsible for its biological activity. For example, in the development of new antimicrobial agents, docking studies of indole-based glyoxylamides were conducted to understand their binding mode to target proteins of Staphylococcus aureus and Candida albicans. nih.govnih.gov The presence of multiple carbonyl groups and the indole ring allows for significant hydrogen bonding with protein targets, enhancing their activity. nih.gov

In the context of Alzheimer's disease, indole derivatives have been docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). tandfonline.commdpi.com These studies suggest that hydrophobic interactions are primarily responsible for the binding process within the active sites of both enzymes. tandfonline.com Specific pharmacophores, including the phenyl and pyrrole (B145914) rings of the indole structure, are crucial for activity. tandfonline.com

Docking analyses of indole derivatives against bacterial target enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC) and fungal targets such as human lanosterol (B1674476) 14α-demethylase have also been performed. nih.gov The results indicate that these compounds interact with the active site region through hydrogen bonds and pi-stacked interactions. nih.gov The binding affinity of some derivatives was found to be even greater than that of standard drugs like ampicillin, suggesting their potential as lead compounds for new antimicrobial agents. nih.gov

| Compound Class | Target Protein | Key Interactions Observed | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Indole-based Chromenol derivative | UDP-N-acetylmuramate-L-alanine ligase (MurC) | Hydrogen bonds, pi-stacked interactions | -11.5 | nih.gov |

| Indole-based Chromenol derivative | Human lanosterol 14α-demethylase | Hydrogen bonds, pi-stacked interactions | -8.5 | nih.gov |

| Indole-based Stilbene derivative | Acetylcholinesterase (AChE) | Hydrophobic interactions | Not Specified | tandfonline.com |

| Indole-based Stilbene derivative | Butyrylcholinesterase (BuChE) | Hydrophobic interactions | Not Specified | tandfonline.com |

| N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamide derivative | S. aureus target protein | Hydrogen bonding | Not Specified | nih.gov |

Advanced Applications in Chemical Sciences

Catalysis and Ligand Design

The N-arylated indole (B1671886) framework, exemplified by N-(2-Methoxyphenyl)indole, serves as a versatile platform for the design of sophisticated ligands and catalysts. The specific arrangement of the indole and the methoxyphenyl groups can be further functionalized to create molecules with high catalytic activity and selectivity.

A prominent derivative, N-(Dicyclohexylphosphino)-2-(2′-methoxyphenyl)indole, has been identified as an effective ligand in transition metal catalysis. Specifically, it is utilized as a catalyst for the Suzuki-Miyaura coupling reaction . This reaction is a cornerstone of modern organic synthesis, creating a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.

In this context, ligands like N-(Dicyclohexylphosphino)-2-(2′-methoxyphenyl)indole play a critical role. The phosphine (B1218219) component of the molecule coordinates to the palladium metal center, influencing its electronic properties and steric environment. This modulation is key to facilitating the catalytic cycle's crucial steps—oxidative addition, transmetalation, and reductive elimination—leading to efficient and selective formation of the desired cross-coupled product.

Table 1: Properties of N-(Dicyclohexylphosphino)-2-(2′-methoxyphenyl)indole

| Property | Value |

|---|---|

| CAS Number | 947402-60-0 scbt.com |

| Molecular Formula | C27H34NOP scbt.com |

| Molecular Weight | 419.54 g/mol scbt.com |

| Common Name | NPCy o-Andole-Phos |

| Primary Application | Ligand for Suzuki-Miyaura Coupling |

N-arylated indoles are crucial structural motifs for developing new catalysts. The synthesis of these scaffolds is commonly achieved through transition metal-catalyzed cross-coupling reactions that form the key nitrogen-aryl bond. rsc.orgnih.gov Prominent methods include the Buchwald-Hartwig amination (palladium-catalyzed), Ullmann condensation (copper-catalyzed), and Chan-Lam coupling (copper-catalyzed). rsc.orgnih.gov

Once formed, the N-aryl indole scaffold, such as that of N-(2-Methoxyphenyl)indole, can be elaborated. By introducing functional groups, particularly phosphines, onto the indole framework, chemists can generate a library of ligands with tunable steric and electronic properties. These tailored ligands are then used to create novel catalysts for a wide range of chemical transformations, extending beyond the N-arylation reactions used to form the scaffold itself. The development of such catalyst systems is central to advancing synthetic efficiency in medicinal and materials chemistry. nih.govresearchgate.net

Table 2: Key Catalytic Methods for Synthesizing N-Arylated Indole Scaffolds

| Reaction Name | Metal Catalyst | Typical Reactants |

|---|---|---|

| Buchwald-Hartwig Amination | Palladium rsc.orgnih.gov | Indole, Aryl Halide/Triflate |

| Ullmann Condensation | Copper rsc.orgnih.gov | Indole, Aryl Halide |

| Chan-Lam Coupling | Copper rsc.org | Indole, Aryl Boronic Acid |

Material Science Applications

The indole nucleus, particularly when N-arylated, imparts valuable properties for applications in material science. These range from creating materials with inherent chirality to developing polymers with specific electronic and optical characteristics.

When the rotation around the single bond connecting the indole nitrogen and the aryl group (the N-C axis) is sufficiently hindered by bulky substituents, stable stereoisomers known as atropisomers can be isolated. N-aryl indoles are a significant class of molecules that can exhibit this axial chirality. The controlled, stereoselective synthesis of a single enantiomer of an atropisomeric N-aryl indole is a key objective for creating advanced stereogenic materials. These chiral materials have potential applications in asymmetric catalysis and chiroptical devices.

Indole derivatives are recognized as important building blocks for functional materials due to their electron-rich nature. N-aryl indoles have been specifically investigated for their applications in materials chemistry, including the development of composite materials for energy storage. nih.gov Furthermore, N-arylindoles can be polymerized, and the resulting materials have been studied for their unique optical and electrochemical properties, indicating their potential for use in electronic devices. nih.gov The ability to tune these properties through chemical modification of the N-aryl indole scaffold makes them an attractive target for materials scientists.

Agrochemical Research

The indole ring is a "privileged scaffold" not only in pharmaceuticals but also in the agrochemical industry. researchgate.net Derivatives of indole are explored for a wide range of applications, from crop protection to growth regulation.

The indole framework is the basis for a class of phytohormones known as auxins (e.g., indole-3-acetic acid), which are critical for plant growth and development. mdpi.com This has inspired the synthesis of indole derivatives as plant growth regulators. Beyond this, the indole scaffold is extensively used in the development of new pesticides. researcher.life Research has demonstrated that various indole derivatives possess fungicidal, insecticidal, herbicidal, and antibacterial activities. mdpi.comresearcher.lifegoogle.com Consequently, N-(2-Methoxyphenyl)indole and related N-aryl indole structures represent a valuable platform for the discovery of novel agrochemicals with potentially improved efficacy and new modes of action. researcher.lifehoffmanchemicals.com

Sensing Applications

Indole-based compounds have garnered significant attention as versatile chemosensors for the detection of various ions due to their inherent photophysical characteristics, such as strong fluorescence and adaptable electronic properties. researchgate.netresearchgate.net These molecules can be engineered to exhibit noticeable changes in their fluorescence or color upon binding with specific metal ions, which makes them highly suitable for real-time, selective sensing applications. researchgate.netresearchgate.net The electron-rich π-system of the indole ring is fundamental to its fluorescence properties and its ability to act as a molecular recognition system for both cations and anions. sjp.ac.lk

The functionality of indole-based sensors stems from the coordination of the N-donor atom within the indole ring with a wide array of metal ions. researchgate.net This interaction frequently leads to measurable spectroscopic shifts, enabling their use in detecting metal ions in various environments. researchgate.net The selectivity and sensitivity of these chemosensors can be enhanced by introducing electron-rich groups to the indole molecule. sjp.ac.lk

Derivatives of indole have been successfully developed as fluorescent and colorimetric chemosensors for a variety of metal ions, including Cu²⁺, Fe²⁺, Fe³⁺, Zn²⁺, Hg²⁺, Mg²⁺, Al³⁺, Ag⁺, and Ni²⁺. researchgate.netresearchgate.net For instance, an indole-based fluorescent chemosensor, IH-Sal, was synthesized for the specific detection of Zn²⁺, displaying a significant increase in fluorescence upon binding. mdpi.com This sensor demonstrated a detection limit of 0.41 μM, which is well below the guidelines set by the World Health Organization, and was effective in quantifying Zn²⁺ in real water samples and for bio-imaging in zebrafish. mdpi.com The mechanism often involves chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts intramolecular rotation and enhances the fluorescence quantum yield.

The design of these sensors often follows a donor-π-acceptor (D-π-A) architecture to achieve superior photophysical performance. nih.govmdpi.com Modifications to the molecular structure allow for the tuning of electronic energy levels, which in turn affects their electro-optical properties. mdpi.com For example, some indole derivatives have been designed to act as "turn-on" fluorometric probes for Cu²⁺, with a high detection limit of 108 nM in a mixed solvent system. sjp.ac.lk The binding stoichiometry between the sensor and the metal ion is a critical factor in its performance, with studies showing 1:1 or 2:1 binding ratios depending on the specific sensor and ion. sjp.ac.lk

Below is a table summarizing examples of indole-based chemosensors and their applications in ion detection.

| Sensor Name/Type | Target Ion(s) | Sensing Mechanism | Application |

| IH-Sal | Zn²⁺ | Fluorescence enhancement | Detection in aqueous media and zebrafish mdpi.com |

| Indole-coupled diaminomaleonitrile (IMA) | Zn²⁺, Mn²⁺, OCl⁻ | Chelation and chemodosimetric pathways | Detection in commercial samples and bio-imaging researchgate.net |

| Indole-based chemosensor 1 | Cu²⁺ | High selectivity and sensitivity | Qualitative and quantitative detection in ethanol sjp.ac.lk |

| Indole-based chemosensor 4 | Cu²⁺ | "Turn-on" fluorometric probe | Detection in CH₃CN/H₂O media sjp.ac.lk |

| Naphthalimide-indole conjugate | Cyanide (CN⁻) | Chemodosimeter | Selective sensing in aqueous medium nih.govmdpi.com |

Precursors for Biologically Active Compounds

The indole scaffold is a privileged structure in medicinal chemistry, serving as a precursor for a multitude of compounds with a wide spectrum of in vitro biological activities. mdpi.com Derivatives of indole have demonstrated significant potential as antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of indole derivatives against various pathogens. For instance, new indole derivatives incorporating 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have shown a broad spectrum of activity against S. aureus, MRSA, E. coli, B. subtilis, C. albicans, and C. krusei, with MIC values ranging from 3.125 to 50 µg/mL. nih.gov Specifically, an indole-triazole derivative was identified as a promising lead for both antibacterial and antifungal applications. nih.gov Other studies have shown that 2-phenyl-1H-indoles exhibit better antibacterial activity against Gram-negative bacteria like Pseudomonas sp. and Enterobacter sp. compared to Gram-positive bacteria. ijpsonline.com Certain N-methylsulfonyl-indole derivatives have displayed selective antibacterial activity against the Gram-negative bacteria Salmonella enterica and/or E. coli. nih.gov

Anti-inflammatory Activity

Indole derivatives have been extensively investigated for their anti-inflammatory potential. The anti-inflammatory response is often mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov A study on 2,3-bis(p-methoxyphenyl)indole and related compounds confirmed their anti-inflammatory properties. nih.govacs.org More recent research on novel N-methylsulfonyl-indole derivatives identified several compounds with high in vitro anti-inflammatory activity. nih.gov Furthermore, indole derivatives of ursolic acid have been shown to significantly reduce the levels of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages, indicating potent anti-inflammatory effects. chemrxiv.org

Enzyme Inhibition

The ability of indole derivatives to inhibit specific enzymes is a key aspect of their biological activity. Many anti-inflammatory indole compounds function by inhibiting COX-1 and COX-2 enzymes. benthamscience.com For example, certain N-methylsulfonyl-indole derivatives were evaluated for their inhibitory activities against COX-1, COX-2, and 5-LOX, with some showing potent dual COX-2/5-LOX inhibition. nih.gov This dual inhibition is a desirable trait for anti-inflammatory agents. The table below summarizes the in vitro biological activities of selected indole derivatives.

| Compound Class | Biological Activity | Target Organisms/Cell Lines | Key Findings |

| Indole-triazole/thiadiazole derivatives | Antimicrobial | S. aureus, MRSA, E. coli, C. albicans, etc. | Broad-spectrum activity with MICs of 3.125-50 µg/mL nih.gov |

| 2-Phenyl-1H-indoles | Antibacterial | Pseudomonas sp., Enterobacter sp. | More effective against Gram-negative bacteria ijpsonline.com |

| N-methylsulfonyl-indoles | Anti-inflammatory, Enzyme Inhibition | --- | Potent inhibition of COX-2 and 5-LOX nih.gov |

| Indole derivatives of Ursolic Acid | Anti-inflammatory | RAW 264.7 macrophages | Significant reduction of NO and pro-inflammatory cytokines chemrxiv.org |

Understanding the interaction of indole derivatives with their molecular targets is crucial for developing more effective compounds. Research has focused on elucidating these mechanisms, particularly concerning enzyme inhibition and bacterial resistance.

One of the primary molecular targets for anti-inflammatory indole derivatives are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. benthamscience.com Molecular docking studies have been employed to investigate the binding interactions of these compounds with the active sites of these enzymes. For instance, studies on 2-phenylindole derivatives showed excellent binding interaction with the COX-2 enzyme, explaining their anti-inflammatory effects. Similarly, certain N-methylsulfonyl-indole derivatives have been identified as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), and molecular modeling has been used to understand their binding modes. nih.gov

In the context of antimicrobial activity, bacterial efflux pumps are a significant molecular target. These pumps contribute to antibiotic resistance by expelling drugs from the bacterial cell. Indoles have been identified as a class of inhibitors for the NorA efflux pump in Staphylococcus aureus, which is responsible for resistance to multiple drugs. nih.gov For example, 5-nitro-2-phenylindole has been shown to be a promising lead structure that can enhance the efficacy of other antibiotics by inhibiting this pump. nih.gov

The table below details the molecular targets of specific indole derivatives and the methods used to study these interactions.

| Indole Derivative Class | Molecular Target | Method of Elucidation | Outcome of Interaction |

| 2-Phenylindoles | COX-2 Enzyme | Molecular Docking | Inhibition of enzyme activity, leading to anti-inflammatory effects |

| N-methylsulfonyl-indoles | COX-2 and 5-LOX Enzymes | Enzyme Immuno Assay (EIA), Molecular Modeling | Dual inhibition of inflammatory pathways nih.gov |

| 5-nitro-2-phenylindole | NorA Efflux Pump (S. aureus) | Antimicrobial susceptibility testing | Inhibition of efflux pump, reversal of multidrug resistance nih.gov |

Structure-Activity Relationship (SAR) studies are fundamental to the rational design of more potent and selective indole-based compounds. These studies involve synthesizing a series of analogues with systematic structural modifications and evaluating their biological activities to identify key structural features required for efficacy.

For anti-inflammatory 2-phenylindole derivatives, SAR studies have revealed that the nature and position of substituents on the phenyl ring significantly influence activity. The presence of electron-donating groups, such as hydroxyl and methoxy (B1213986) groups, on the phenyl ring has been found to increase the antioxidant activity of these compounds, which is often linked to their anti-inflammatory properties.

In the development of small-molecule HIV-1 fusion inhibitors targeting the glycoprotein gp41, extensive SAR studies on indole-based compounds have been conducted. These studies examined isomeric forms, various substituents on the benzyl ring, and the effect of compound size. nih.govacs.org It was found that for a series of 6–6′ linked bisindole compounds, specific substitutions at the 1,1'-, 1,3'-, 3,1'-, and 3,3'-positions significantly impacted their activity against cell-cell and virus-cell fusion. nih.govacs.org This led to the identification of compounds with submicromolar activity. nih.gov

For a class of compounds with a 1,5-dihydrobenzo[e] researchgate.netmdpi.comoxazepin-2(3H)-one core, SAR studies showed that an isopropyl group at the N-1 position was optimal for activity. mdpi.com Regarding substitution at the 8-position, an aryl group with a meta-substituent, particularly a sulphonamide or carbamate group, was necessary for high potency. mdpi.com

The general design principles derived from these non-clinical SAR studies include:

The strategic placement of electron-donating or electron-withdrawing groups to modulate electronic properties and biological activity.

The optimization of compound shape, size, and contact surface area to enhance binding to molecular targets. nih.govacs.org

The introduction of specific functional groups to improve properties like solubility and potency. mdpi.com

The following table summarizes key SAR findings for different classes of indole derivatives.

| Compound Class | Biological Target/Activity | Key SAR Findings |

| 2-Phenylindoles | Antioxidant/Anti-inflammatory | Electron-donating groups (e.g., -OH, -OCH₃) on the phenyl ring enhance activity |

| Bisindoles | HIV-1 gp41 Fusion Inhibition | The position and nature of benzyl substituents are critical for submicromolar activity nih.govacs.org |

| 1,5-Dihydrobenzo[e] researchgate.netmdpi.comoxazepin-2(3H)-ones | AML Cell Differentiation | An N-1 isopropyl group and a meta-substituted aryl group at the 8-position are optimal for potency mdpi.com |

Indole and its derivatives have been recognized as effective corrosion inhibitors, particularly for protecting metals like mild steel and carbon steel in acidic environments. mdpi.comresearch-nexus.nethw.ac.uk Their inhibitory action is attributed to their molecular structure, which includes heteroatoms (like nitrogen), π-electrons in the aromatic ring, and the ability to adsorb onto the metal surface. mdpi.com This adsorption forms a protective barrier that shields the metal from corrosive agents. mdpi.comhw.ac.uk

The mechanism of inhibition involves the adsorption of the indole molecules onto the metal surface, which can be described by adsorption isotherms such as the Langmuir or Temkin models. mdpi.comhw.ac.ukresearchgate.net This adsorption process can be a combination of physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) involving the sharing of electrons between the inhibitor molecules and the metal's d-orbitals. mdpi.com Studies have shown that indole derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comresearchgate.net

The efficiency of corrosion inhibition is dependent on several factors, including the concentration of the inhibitor, the temperature, and the specific molecular structure of the indole derivative. hw.ac.ukhw.ac.uk Generally, the inhibition efficiency increases with increasing inhibitor concentration. mdpi.comresearchgate.nethw.ac.uk For example, a study on 3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indole-2-one showed an inhibition efficiency of 92.10% at a concentration of 600 ppm for mild steel in 0.1 N HCl. researchgate.net The presence of certain substituent groups on the indole ring can significantly enhance the inhibition efficiency. research-nexus.net For instance, 3-acetyl indole has been found to be a more effective inhibitor than indole itself or indole acetic acid. research-nexus.net

The table below presents data on the corrosion inhibition efficiency of various indole derivatives.

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Inhibitor Type |

| 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI) | Mild Steel | 0.5 M H₂SO₄ | 81.2 | Mixed-type mdpi.com |

| Indole | Carbon Steel | 0.8 M H₂SO₄ | 81 | Mixed-type (inferred) hw.ac.ukhw.ac.uk |

| 3-acetyl indole | Carbon Steel | 10% HCl | High (specific % not given) | Mixed-type (inferred) research-nexus.netresearchgate.net |

| 3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indole-2-one | Mild Steel | 0.1 N HCl | 92.10 | Mixed-type researchgate.net |

Photophysical Properties and Potential for Living Cell Imaging Applications (non-clinical)

Extensive searches of scientific literature did not yield specific experimental data on the photophysical properties (such as absorption and emission maxima, quantum yield, and fluorescence lifetime) for the compound N-(2-Methoxyphenyl)indole. Similarly, no research was found detailing its specific application in living cell imaging.

Therefore, the following discussion is based on the general photophysical characteristics of the indole scaffold and its derivatives, providing a theoretical framework for the potential properties and applications of N-(2-Methoxyphenyl)indole.

General Photophysical Properties of Indole Derivatives

The indole ring system is the chromophore of the amino acid tryptophan and is known for its intrinsic fluorescence. The electronic absorption and emission spectra of indole and its derivatives are sensitive to the polarity of their environment. Generally, indole derivatives exhibit absorption maxima in the ultraviolet region. The position and intensity of these bands, as well as the fluorescence emission spectra, are influenced by the nature and position of substituents on the indole ring.

Electron-donating or electron-withdrawing groups attached to the indole core can significantly alter the electronic distribution in the ground and excited states, leading to shifts in the absorption and emission wavelengths. For instance, substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the spectra. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also highly dependent on the molecular structure and the solvent environment.

Potential for Living Cell Imaging Applications (non-clinical)

Indole derivatives are a prominent class of fluorophores used in the development of fluorescent probes for biological imaging. Their utility stems from their typically good photostability, high sensitivity to the local microenvironment, and the potential for chemical modification to tune their photophysical properties and introduce specific functionalities for targeting cellular components.

While no specific studies on N-(2-Methoxyphenyl)indole for cell imaging have been reported, its potential can be inferred from the broader class of indole-based fluorescent probes. These probes are often designed with a donor-π-acceptor (D-π-A) architecture to enhance their optical properties. The indole moiety can act as an electron donor or as part of the π-conjugated system.

The application of indole derivatives in living cell imaging is diverse, including their use as pH sensors and for visualizing specific organelles. For example, the nitrogen atom in the indole ring can act as a protonation site, making some derivatives sensitive to pH changes, which is a valuable feature for studying cellular processes. The lipophilicity and molecular size of a probe, which would be influenced by the N-(2-methoxyphenyl) substituent, play a crucial role in its ability to cross cell membranes and its subcellular localization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Methoxyphenyl)indole derivatives, and how can their purity be validated?

- Methodology : Utilize coupling reactions between indole carboxylates (e.g., ethyl indole-2-carboxylate) and substituted anilines under reflux conditions with catalysts like sodium hydride. Purification via column chromatography and characterization via HPLC (≥97% purity) and spectroscopic methods (IR, NMR). Validate purity using thin-layer chromatography (TLC) with UV visualization .

Q. How do metabolic pathways of N-(2-Methoxyphenyl)indole derivatives differ between species, and what experimental models are suitable for studying this?

- Methodology : Use hepatic microsomes from rats and rabbits to compare enzymatic conversion. Incubate compounds with NADPH and monitor metabolites (e.g., o-anisidine, o-aminophenol) via HPLC under pH 7.4 conditions. Rat microsomes show negligible M1 metabolite formation compared to rabbits, highlighting interspecies variability in CYP-mediated metabolism .

Q. What analytical techniques are critical for characterizing reactive intermediates like N-(2-Methoxyphenyl)hydroxylamine?

- Methodology : Employ HPLC with UV detection (e.g., retention time 8.8 min for o-nitrosoanisole) under acidic (pH 4.5) and neutral (pH 7.4) conditions. Confirm spontaneous vs. enzyme-mediated formation by omitting NADPH or microsomal enzymes .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic data for N-(2-Methoxyphenyl)indole derivatives across studies?

- Methodology : Conduct enzyme induction experiments using β-naphthoflavone (β-NF, CYP1A inducer) and phenobarbital (PB, CYP2B inducer) in rat models. Compare metabolite profiles (e.g., 2.4-fold increase in o-aminophenol with β-NF vs. 1.4-fold with PB) to identify CYP isoform specificity. Reconcile interspecies differences by validating findings in human hepatocyte models .

Q. What role do CYP enzymes play in the bioactivation of N-(2-Methoxyphenyl)indole to carcinogenic metabolites?

- Methodology : Pre-treat rats with CYP inducers (e.g., ethanol for CYP2E1) and quantify DNA adducts in target organs using ³²P-postlabeling. Correlate adduct levels with reactive metabolite formation (e.g., N-(2-Methoxyphenyl)hydroxylamine) to establish mechanistic links to carcinogenicity .

Q. How can computational modeling predict the interaction of N-(2-Methoxyphenyl)indole derivatives with biological targets like serotonin receptors?

- Methodology : Use molecular docking simulations (e.g., AutoDock Vina) to analyze binding affinities to 5-HT1A receptors. Validate predictions with radiotracer studies (e.g., ¹¹C-WAY-100635) in PET imaging to assess receptor occupancy in vivo .

Q. What strategies mitigate oxidative degradation of N-(2-Methoxyphenyl)indole during storage or experimental workflows?

- Methodology : Store compounds under inert gas (N₂/Ar) at -20°C. Use stabilizers like ascorbic acid in aqueous buffers. Monitor degradation via LC-MS and optimize reaction conditions (e.g., low-temperature incubations) to preserve structural integrity .

Key Notes

- Toxicological Significance : N-(2-Methoxyphenyl)hydroxylamine is a genotoxic intermediate; prioritize in vitro DNA damage assays (e.g., comet assay) when evaluating derivatives .

- Regulatory Considerations : Certain indole derivatives are regulated under drug misuse laws (e.g., AM-679); confirm legal status before synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.